molecular formula C22H21N5O3S B2649718 N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-56-4

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2649718
CAS RN: 896300-56-4
M. Wt: 435.5
InChI Key: YKKPLCDZMCKNLF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of compounds containing the 1,2,4-triazole ring system, such as the one , has been widely studied due to their broad range of pharmaceutical activities. These activities include antibacterial, antifungal, anti-tuberculosis, antiviral, antitumor, and anti-inflammatory properties. A study by MahyavanshiJyotindra et al. (2011) highlighted the synthesis of a series of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, demonstrating their potential in treating microbial infections through in-vitro antibacterial, antifungal, and anti-tuberculosis activity testing MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil (2011).

Anticancer and Antiproliferative Effects

Modifications of compounds structurally related to the one described, particularly in the context of anticancer research, have shown significant effects. For instance, Xiao-meng Wang et al. (2015) explored the replacement of the acetamide group in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea moieties. This modification resulted in derivatives with potent antiproliferative activities against several human cancer cell lines, suggesting the potential utility of similar compounds in cancer treatment Xiao-meng Wang et al. (2015).

Enzyme Inhibitory Activities

Compounds containing the 1,2,4-triazole moiety have also been evaluated for their enzyme inhibitory activities. A study by Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives. These compounds were assessed for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, revealing compound 8g as demonstrating notable activity Virk et al. (2018).

Antimicrobial Activity

The antimicrobial activities of derivatives related to the chemical compound have been extensively studied. A study by Baviskar et al. (2013) on a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives highlighted their potential as antimicrobial agents against various bacterial and fungal strains Baviskar et al. (2013).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-18-9-5-16(6-10-18)21-24-25-22(27(21)26-13-3-4-14-26)31-15-20(28)23-17-7-11-19(30-2)12-8-17/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKPLCDZMCKNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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